![molecular formula C22H19NO2S B14717809 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 18207-38-0](/img/structure/B14717809.png)
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of hydroxy, phenyl, and diphenyl groups in its structure contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate phenyl and hydroxy-containing reagents. One common method includes the condensation of 2,3-diphenylthiazolidin-4-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyl-1,3-thiazolidin-4-one: Lacks the hydroxy(phenyl)methyl group.
5-Phenyl-2,3-diphenyl-1,3-thiazolidin-4-one: Contains an additional phenyl group at the 5-position.
Uniqueness
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
18207-38-0 |
|---|---|
Fórmula molecular |
C22H19NO2S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
5-[hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19NO2S/c24-19(16-10-4-1-5-11-16)20-21(25)23(18-14-8-3-9-15-18)22(26-20)17-12-6-2-7-13-17/h1-15,19-20,22,24H |
Clave InChI |
KASBMYQPZUJQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N(C(=O)C(S2)C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
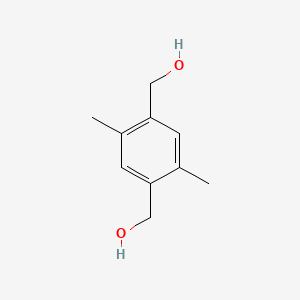
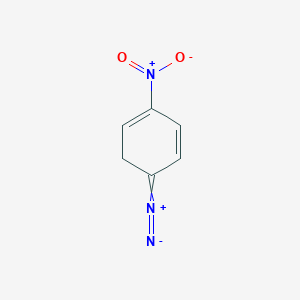
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
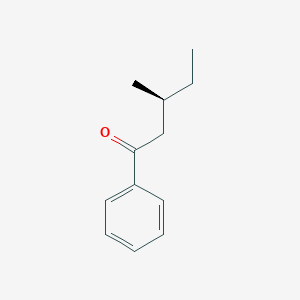

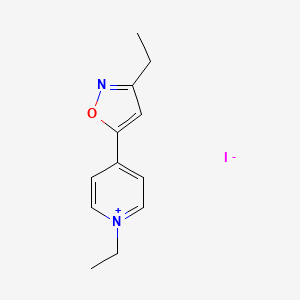
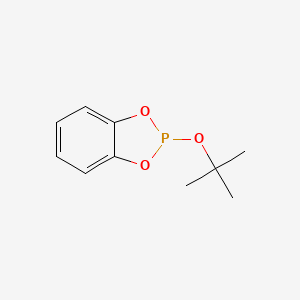
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
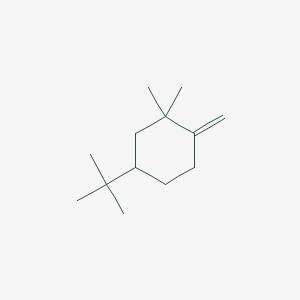

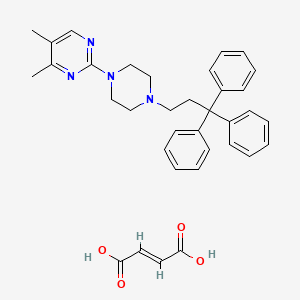
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

